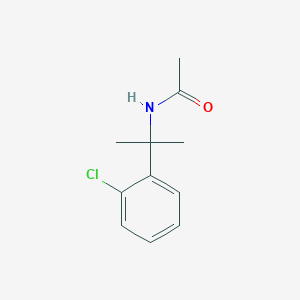

N-(2-(2-chlorophenyl)propan-2-yl)acetamide

Description

N-(2-(2-Chlorophenyl)propan-2-yl)acetamide is a substituted acetamide derivative characterized by a 2-chlorophenyl group attached to a propan-2-yl backbone, which is further linked to an acetamide moiety. This compound belongs to a broader class of arylacetamides, which are frequently studied for their diverse pharmacological properties, including anticonvulsant, antiviral, and anticancer activities . The structural features of this molecule, such as the electron-withdrawing chlorine atom on the phenyl ring and the tertiary carbon in the propan-2-yl group, influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

N-[2-(2-chlorophenyl)propan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-8(14)13-11(2,3)9-6-4-5-7-10(9)12/h4-7H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSOHQDMXZJTJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C)(C)C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetylation with Acetyl Chloride in Aqueous Medium

A green chemistry approach utilizes acetyl chloride in brine (saturated NaCl solution) with sodium acetate as a base. This method minimizes organic solvent use and enhances reaction efficiency:

Procedure :

-

Deprotonation : 2-(2-Chlorophenyl)propan-2-amine hydrochloride (1 equiv.) is neutralized with sodium acetate (1.5 equiv.) in brine.

-

Acylation : Acetyl chloride (1.1 equiv.) in acetone is added dropwise at 20–25°C.

-

Work-up : The mixture is stirred for 1 hour, quenched with saturated NaHCO₃, and extracted with ethyl acetate.

Key Data :

-

Purity : >95% (HPLC).

-

Advantages : Environmentally benign, cost-effective, and scalable.

-

Limitations : Requires strict pH control to prevent hydrolysis of acetyl chloride.

Mechanistic Insight :

The chloride ion in brine suppresses acetyl chloride hydrolysis, while sodium acetate buffers the reaction (pH ~6), ensuring selective N-acetylation.

Traditional Acetylation with Acetic Anhydride

Classical acetylation employs acetic anhydride in dichloromethane (DCM) with triethylamine (TEA) as a base:

Procedure :

-

Base Addition : TEA (2.5 equiv.) is added to a DCM solution of 2-(2-chlorophenyl)propan-2-amine.

-

Acylation : Acetic anhydride (1.2 equiv.) is introduced at 0°C, followed by stirring at 25°C for 4 hours.

-

Isolation : The product is washed with HCl (1M) and purified via recrystallization.

Key Data :

Optimization :

Coupling Agent-Mediated Synthesis

For sterically hindered amines, coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) ensure efficient amide bond formation:

Procedure :

-

Activation : Acetic acid (1.1 equiv.) is activated with HATU (1.1 equiv.) and DIPEA (3 equiv.) in DMF.

-

Coupling : 2-(2-Chlorophenyl)propan-2-amine is added and stirred at 25°C for 12 hours.

-

Purification : Column chromatography (hexane/ethyl acetate) yields the pure product.

Key Data :

-

Cost : Higher due to reagent expenses.

-

Applications : Preferred for lab-scale synthesis of analogs.

Mechanistic Advantage :

HATU facilitates rapid activation of acetic acid, enabling room-temperature reactions without racemization.

Comparative Analysis of Methods

Optimization Strategies

Solvent Selection

Catalytic Enhancements

pH and Temperature Control

-

Aqueous Methods : Maintain pH 6–7 to balance reaction rate and acetyl chloride stability.

-

Low-Temperature Quenching : Prevents thermal degradation during work-up.

Industrial-Scale Production Considerations

Continuous-Flow Reactors

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-chlorophenyl)propan-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Sodium hydroxide or amines in polar solvents like ethanol or water

Major Products Formed

Oxidation: Formation of carboxylic acids

Reduction: Formation of amines

Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Pharmacological Applications

1.1 Pain Management

N-(2-(2-chlorophenyl)propan-2-yl)acetamide has been investigated for its analgesic properties. Studies suggest that derivatives of this compound can modulate the activity of the Transient Receptor Potential A1 (TRPA1) ion channel, which is implicated in pain and pruritus (itching). By inhibiting TRPA1 channels, these compounds may provide relief from neuropathic and inflammatory pain conditions .

1.2 Cognitive Enhancement

Research indicates that certain derivatives of this compound may act as cognitive enhancers. They have shown potential in enhancing memory and learning capabilities through modulation of neurotransmitter systems in the brain . The structure-activity relationship (SAR) studies have identified specific modifications that increase potency and selectivity for cognitive enhancement applications .

Study on TRPA1 Inhibition

A notable study explored the effects of this compound derivatives on TRPA1 channels in vitro. The results indicated significant inhibition of TRPA1-mediated currents, suggesting a promising avenue for developing new analgesics targeting chronic pain conditions .

Cognitive Enhancement Research

In a separate investigation, researchers synthesized several analogs of this compound to evaluate their effects on cognitive function in animal models. The findings revealed that specific modifications led to improved memory retention and learning performance, highlighting the compound's potential as a cognitive enhancer .

Summary of Research Findings

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Pain Management | Inhibition of TRPA1 channels | Effective in reducing pain signals in models |

| Cognitive Enhancement | Modulation of neurotransmitter systems | Improved memory and learning in animal studies |

Mechanism of Action

The mechanism of action of N-(2-(2-chlorophenyl)propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The position and nature of substituents significantly alter electronic properties. For example, the trichloromethyl group in N-(2-chlorophenyl)-2,2,2-trichloroacetamide increases the ³⁵Cl NQR frequency to 34.2 MHz due to enhanced electron withdrawal, compared to 33.5 MHz for N-(2-chlorophenyl)acetamide .

- Linker Flexibility : Compounds with rigid linkers (e.g., pyridine in SARS-CoV-2 inhibitors) exhibit stronger target binding, whereas flexible alkyl chains (e.g., ethyl in N-(2-(2-chlorophenyl)ethyl)acetamide) may reduce steric hindrance and improve solubility .

Pharmacological Activity

Anticonvulsant Activity

N-(3-Chlorophenyl)-2-morpholinoacetamide (Compound 13 in ) demonstrated potent anticonvulsant activity in rodent models, likely due to its ability to modulate ion channels or GABAergic signaling.

Antiviral Activity

Pyridine-containing analogs like 2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2) showed strong binding affinity (−22 kcal/mol) to SARS-CoV-2 main protease (Mpro) via interactions with HIS163 and ASN142. The rigid pyridine ring in these compounds stabilizes the enzyme-inhibitor complex, a feature absent in the target compound .

Cancer Cell Cytotoxicity

N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38 in ) exhibited IC50 values <10 μM against HCT-116 and MCF-7 cell lines. The sulfonyl and quinazoline groups enhance DNA intercalation, a mechanism less accessible to simpler arylacetamides like the target compound .

Biological Activity

N-(2-(2-chlorophenyl)propan-2-yl)acetamide, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is classified as an acetamide derivative. Its synthesis typically involves the reaction of 2-chloropropan-2-amine with acetic anhydride or acetyl chloride. The resulting compound features a chlorophenyl group, which is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anticancer , antimicrobial , and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluating various acetamide derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism of action often involves:

- Induction of apoptosis

- Inhibition of cell proliferation

- Modulation of signaling pathways involved in cancer progression

In vitro assays revealed that this compound reduced the viability of A549 human lung adenocarcinoma cells significantly (p < 0.05), showcasing its potential as a therapeutic agent.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 25 | Apoptosis induction, cell cycle arrest |

| Similar Derivative | MCF7 (Breast Cancer) | 30 | Inhibition of proliferation |

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been assessed against various pathogens. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

The compound's mechanism includes:

- Disruption of bacterial cell membranes

- Inhibition of bacterial enzyme activity

In a comparative study, this compound showed promising results against Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Case Studies and Research Findings

- Cytotoxicity Assessment : A study involving a series of acetamides found that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating its therapeutic potential with minimal side effects .

- Mechanistic Insights : Research has shown that the compound activates caspase pathways leading to apoptosis in cancer cells. This was confirmed through assays measuring caspase activity post-treatment .

- Antimicrobial Efficacy : In vitro tests against resistant strains demonstrated that this compound could inhibit growth effectively at concentrations lower than traditional antibiotics .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-(2-chlorophenyl)propan-2-yl)acetamide?

A two-step approach is commonly employed:

- Step 1 : React 2-(2-chlorophenyl)propan-2-amine with acetyl chloride or acetic anhydride in the presence of a base (e.g., KCO) in acetonitrile at room temperature.

- Step 2 : Monitor reaction progress via TLC and purify using column chromatography. Adjust stoichiometry to minimize byproducts like N-acetylated impurities. This method is analogous to the synthesis of related acetamide derivatives, where acetonitrile and weak bases ensure controlled reactivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- H/C NMR : To confirm the acetamide moiety and chlorophenyl substituents. For example, the methyl groups on the propan-2-yl chain typically appear as singlets near δ 1.5–1.7 ppm .

- FTIR : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) confirm the amide group .

- Single-crystal XRD : Resolve bond lengths/angles and intramolecular interactions (e.g., C–H···O), as demonstrated for structurally similar N-chlorophenyl acetamides .

Advanced Research Questions

Q. How can computational methods like DFT enhance the understanding of N-(2-(2-chlorophenyl)propan-2-yl)acetamide's electronic properties?

- Use B3LYP/6-31G(d,p) to optimize geometry and calculate molecular electrostatic potential (MESP), HOMO-LUMO gaps, and Fukui indices. These predict reactive sites for electrophilic/nucleophilic attacks.

- Validate computational models by comparing theoretical bond lengths/angles with XRD data (e.g., C–N bond: ~1.376 Å; C–N–C angle: ~124.8°). Discrepancies >0.02 Å or >2° warrant re-optimization .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

- Use SHELXL for high-resolution refinement: Enable

TWINandBASFcommands for twinned crystals. Apply Hirshfeld atom refinement (HAR) for hydrogen atom positioning. - Cross-validate with PLATON (e.g., check for missed symmetry or solvent-accessible voids). Address outliers in displacement parameters using restraints (e.g.,

DELUandSIMU) .

Q. How to design experiments to analyze structure-activity relationships (SAR) for derivatives of N-(2-(2-chlorophenyl)propan-2-yl)acetamide?

- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., NO, OCH) at the chlorophenyl ring. Use Suzuki coupling or Ullmann reactions for regioselective modifications.

- Bioactivity assays : Screen derivatives for enzyme inhibition (e.g., acetylcholinesterase) or antibacterial activity. Correlate IC values with steric/electronic descriptors (e.g., Hammett constants) .

Methodological Considerations for Data Interpretation

Q. How to address inconsistencies in spectroscopic data between synthesized batches?

- Hypothesis-driven troubleshooting :

- If NMR signals deviate, check for residual solvents (e.g., DMSO-d peaks) or tautomeric forms.

- For XRD discrepancies, re-crystallize under varied conditions (e.g., slow evaporation vs. diffusion).

Q. What validation protocols ensure reproducibility in synthetic yields?

- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to identify critical factors.

- Kinetic studies : Use in-situ FTIR or Raman to monitor reaction progress and optimize time-to-completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.